molecular formula C17H24N2O2 B13012436 exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate

exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B13012436
M. Wt: 288.4 g/mol
InChI Key: QXNYDGDGCRFDBF-HOTGVXAUSA-N
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Description

Exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate is a complex organic compound with the molecular formula C17H24N2O2. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-Benzyl 3-(methylamino)-9-azabicyclo[331]nonane-9-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate include:

    Bicyclo[4.3.0]nonene nucleoside analogues: These compounds share a similar bicyclic core and are used in antiviral research.

    Bicyclo[3.1.0]hexane analogues: These compounds have a different ring structure but exhibit similar chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

benzyl (1S,5S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3/t15-,16-/m0/s1

InChI Key

QXNYDGDGCRFDBF-HOTGVXAUSA-N

Isomeric SMILES

CNC1C[C@@H]2CCC[C@@H](C1)N2C(=O)OCC3=CC=CC=C3

Canonical SMILES

CNC1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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